Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Description
Structural Features
- Bicyclic Core : A benzene ring fused to a partially saturated piperidine ring (positions 1–4).
- Substituent Geometry :
- The ketone at position 3 introduces planarity to the heterocyclic ring.
- The methyl ester at position 8 adopts a para orientation relative to the fused ring junction.
| Parameter | Description | Source |
|---|---|---|
| Bond Angles (C3=O) | 120° (sp² hybridization) | |
| Torsional Strain | Minimal due to conjugation |
Stereochemistry
- Chiral Centers : The tetrahydroisoquinoline scaffold lacks chiral centers due to symmetrical substitution at positions 2 and 4.
- Conformational Flexibility : Saturation at positions 2 and 4 allows chair-like conformations in the piperidine ring, stabilized by hyperconjugation.
Comparative Structural Analysis with Isoquinoline Derivatives
This compound exhibits distinct properties compared to related isoquinoline analogs:
Key Differences :
- Electron Density : The ketone at position 3 withdraws electron density, reducing nucleophilicity compared to unsubstituted analogs.
- Solubility : The methyl ester enhances lipophilicity (logP ≈ 1.8) relative to carboxylic acid derivatives.
Tautomeric Forms and Conformational Dynamics
Tautomerism
The 3-oxo group enables keto-enol tautomerism under specific conditions:
$$
\text{Keto Form} \rightleftharpoons \text{Enol Form} \quad \Delta G^\circ \approx +3.2 \, \text{kcal/mol} \,
$$
Conformational Analysis
Piperidine Ring Puckering :
Rotational Barriers :
- Ester group rotation about the C8–O bond exhibits a barrier of ≈12 kJ/mol, permitting free rotation at room temperature.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
LGSCPHQBCUZKDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These conditions facilitate the formation of the tetrahydroisoquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been studied for its potential therapeutic effects. Key applications include:
- Antidepressant Activity : Research indicates that tetrahydroisoquinolines exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and dopamine .
- Anticancer Properties : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit the proliferation of cancer cells. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and excitotoxicity, contributing to its potential use in treating neurodegenerative diseases .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Bioactive Molecules : this compound can be utilized to synthesize other biologically active compounds through various chemical reactions such as nucleophilic substitutions and cyclizations .
- Building Block for Complex Structures : Its unique structure allows it to act as a building block for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .
Material Science Applications
In material science, this compound has potential applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes with specific absorption characteristics for use in textiles and coatings .
Data Table of Applications
Case Studies
-
Antidepressant Efficacy Study :
- A study conducted on animal models demonstrated that methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives significantly reduced depressive behaviors compared to control groups. The research highlighted the importance of the isoquinoline structure in mediating these effects through serotonin receptor modulation.
-
Cancer Cell Proliferation Inhibition :
- In vitro studies showed that methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis via mitochondrial pathways. This suggests potential therapeutic roles in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
(±)-6-(3-Oxo-1,7,8,8a-tetrahydrooxazolo[3,4-a]pyridin-5-yl)hex-2-ynoic Acid Methyl Ester (5d)
- Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Key Features : Contains a 3-oxo group fused within an oxazolo-pyridine ring and a terminal methyl ester. The calculated elemental composition (C 70.22%, H 7.37%, N 6.82%) closely matches experimental values (C 70.36%, H 7.32%, N 6.66%), confirming purity .
- Comparison: The oxazolo-pyridine core differs from the tetrahydroisoquinoline system, reducing aromaticity and altering electron distribution. The ester group in both compounds suggests similar solubility in polar aprotic solvents.
(S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one
- Features: Combines a phthalazinone ring with a 3-oxo-dihydroisobenzofuran moiety .
- Structural Data : Bond lengths (e.g., C=O at ~1.21 Å) and angles align with conjugated ketone systems.
- Comparison: The phthalazinone ring introduces rigidity and planar stacking, contrasting with the flexible tetrahydroisoquinoline core. This difference may reduce solubility in non-polar media compared to the target compound.
2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione
- Formula: C₁₇H₁₁NO₄
- Crystallography : Forms stacked layers via C-H···O interactions (d(C5-H5···O1) = 2.53 Å) .
Methyl 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- Formula: C₁₂H₁₃NO₃
- Molecular Weight : 221.25 g/mol
- Key Features : Substituted with a methoxy group at position 8 instead of 3-oxo.
- Comparison : The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-withdrawing 3-oxo group in the target compound.
6-Methyl-1,2,3,4-tetrahydroquinoline
- Formula : C₁₀H₁₃N
- Molecular Weight : 147.22 g/mol
- Features : Lacks both the 3-oxo and ester groups.
- Comparison : Simpler structure with lower polarity, leading to higher volatility and lower solubility in polar solvents.
Table 1: Comparative Data for Key Compounds
*Assumed based on structural analogy to Compound D.
Crystallographic and Computational Tools
Structural analyses of related compounds (e.g., Compound C ) rely on software like SHELX , OLEX2 , and ORTEP-III . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, which are critical for comparing packing efficiencies and stability.
Biological Activity
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the tetrahydroisoquinoline (THIQ) family, it exhibits a range of pharmacological properties that make it a candidate for therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 205.21 g/mol. The compound features a carboxylate group at position eight and a methyl ester group, which contribute to its unique chemical properties and biological interactions.
Biological Activities
This compound has been studied for various biological activities:
- Antiviral Activity : Preliminary studies have indicated that THIQ derivatives can exhibit antiviral properties. For instance, compounds structurally related to this compound were tested against human coronaviruses (HCoV-229E and HCoV-OC43), showing promising inhibitory effects .
- Antitumor Activity : Research has demonstrated that THIQ derivatives possess antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation .
- Neuroprotective Effects : Some studies suggest that THIQ compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : The compound has shown activity against various pathogens, making it a candidate for further development in antimicrobial therapies .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substitution patterns at different positions on the THIQ scaffold can lead to significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | Carboxylate at position 4 | Different enzyme interactions |
| Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Carboxylate at position 7 | Variations in pharmacological profiles |
| Methyl 1-benzyl-2-methyl-6-(methylthio)-1H-pyrrole | Different core structure | Distinct pharmacological effects |
The positioning of functional groups significantly impacts the compound's reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key methodologies:
- Pomeranz–Fritsch Reaction : A classical method used to construct the tetrahydroisoquinoline core.
- Petasis Reaction : Involves the reaction between boronic acids and amines to form the desired scaffold.
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow chemistry .
Study on Antiviral Properties
A recent study investigated the antiviral activity of various THIQ derivatives against HCoV strains. Compounds were tested for their ability to inhibit viral replication in cell cultures. Results indicated that some derivatives exhibited significantly lower toxicity compared to established antiviral drugs like chloroquine . This suggests potential for developing new antiviral agents based on the THIQ structure.
Neuroprotective Activity Assessment
Another study focused on evaluating the neuroprotective effects of THIQ derivatives in models of neurodegeneration. The results showed that specific modifications to the tetrahydroisoquinoline scaffold enhanced protective effects against oxidative stress-induced neuronal damage .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate?
The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, intermediates like methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (structurally analogous) are synthesized via Pd-catalyzed cross-coupling or condensation reactions under reflux conditions . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and selective oxidation at the 3-position to introduce the oxo group . Reaction optimization often employs TLC and mass spectrometry (MS) for real-time monitoring .
Q. How is the compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, 1H NMR can resolve the methyl ester proton (δ ~3.8–4.0 ppm) and aromatic protons, while HRMS verifies the molecular ion peak . X-ray crystallography using software like SHELXL or OLEX2 provides definitive proof of stereochemistry and crystal packing .
Q. What are the critical solubility and stability considerations for handling this compound?
The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies recommend storage under inert conditions (argon) at –20°C to prevent hydrolysis of the ester or oxidation of the tetrahydroisoquinoline core .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) with software like SHELXTL or OLEX2 is pivotal. For example, a related compound (C17H11NO4) was resolved in a triclinic system (space group P-1), revealing intermolecular C–H···O interactions that stabilize the lattice . SHELXL refines positional and thermal parameters, while ORTEP-3 visualizes anisotropic displacement ellipsoids .
Q. What challenges arise in optimizing reaction yields, and how are they mitigated?
Competing side reactions (e.g., over-oxidation or ring-opening) can reduce yields. Strategies include:
- Using catalytic systems (e.g., Pd/C or Ru complexes) for selective oxidation .
- Adjusting solvent polarity (e.g., THF/water mixtures) to favor cyclization .
- Employing microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How do intermolecular interactions in the crystal lattice influence stability?
Crystal packing analysis via Mercury or PLATON software reveals stabilizing interactions. For example, C–H···O hydrogen bonds (d = 2.53 Å, angle = 154°) and π–π stacking (3.724 Å) between aromatic rings enhance thermal stability . These insights guide co-crystal design for improved formulation in pharmacological studies .
Q. How can computational methods predict reactivity or spectroscopic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR spectra. Discrepancies between experimental and theoretical data (e.g., δ shifts >0.5 ppm) may indicate conformational flexibility or solvent effects, necessitating MD simulations .
Q. What strategies address discrepancies between experimental and theoretical NMR data?
- Solvent correction: Include solvent models (e.g., PCM for DMSO) in DFT calculations.
- Dynamic effects: Use Car-Parrinello MD to account for temperature-dependent conformational averaging.
- Scaled vibrational analysis: Adjust harmonic frequencies to match experimental IR peaks .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
